Delphinidin 3-galactoside

Descripción

BenchChem offers high-quality Delphinidin 3-galactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Delphinidin 3-galactoside including the price, delivery time, and more detailed information at info@benchchem.com.

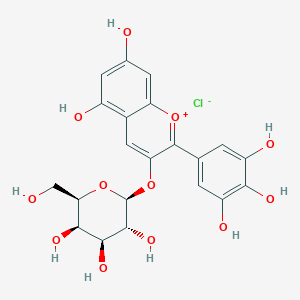

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delphinidin 3-galactoside: A Comprehensive Technical Review of its Chemical Structure, Biological Activities, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant blue and purple pigmentation in numerous plants. Beyond its role as a colorant, this compound has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure of Delphinidin 3-galactoside, summarizes its key quantitative properties, details established experimental protocols for its analysis, and elucidates its interaction with critical cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Delphinidin 3-galactoside is a glycosidic form of the anthocyanidin delphinidin, where a galactose molecule is attached at the 3-hydroxyl position of the C-ring of the delphinidin core. The fundamental structure consists of a 2-phenylbenzopyrylium (flavylium) cation.

Table 1: Chemical and Physical Properties of Delphinidin 3-galactoside

| Property | Value | Source(s) |

| Molecular Formula | C21H21O12+ | [1][2] |

| Molecular Weight | 465.4 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1][3] |

| CAS Number | 28500-00-7 (chloride salt) | [3][4] |

| SMILES | C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=C(C=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O | [5] |

| InChIKey | XENHPQQLDPAYIJ-YXRUOGEQSA-O | [1][6] |

Natural Sources and Biosynthesis

Delphinidin 3-galactoside is widely distributed in the plant kingdom, contributing to the coloration of many fruits, flowers, and vegetables. Notable dietary sources include blueberries, blackcurrants, eggplants, and certain varieties of grapes.[7][8]

The biosynthesis of Delphinidin 3-galactoside follows the general flavonoid pathway, originating from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the delphinidin aglycone. The final step involves the glycosylation of the delphinidin molecule at the 3-position with a galactose unit, a reaction catalyzed by a specific UDP-glycosyltransferase.[9][10]

Biological Activities and Signaling Pathways

Delphinidin 3-galactoside exhibits a range of biological activities, primarily attributed to its potent antioxidant capacity.

Antioxidant Activity

The antioxidant effect of Delphinidin 3-galactoside is due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This activity can be quantified using various in vitro assays.

Anti-inflammatory Activity

Delphinidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[7][11] This pathway is a central regulator of inflammatory gene expression, and its inhibition by Delphinidin 3-galactoside leads to a reduction in the production of pro-inflammatory cytokines.[11]

Anti-cancer Activity

Emerging research has highlighted the potential of Delphinidin 3-galactoside in cancer chemoprevention and therapy. Its anti-cancer effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][12][13] By inhibiting this pathway, Delphinidin 3-galactoside can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[9][14]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Delphinidin on the PI3K/Akt/mTOR signaling pathway, a key mechanism in its anti-cancer activity.

Experimental Protocols

Extraction and Purification

A general method for the extraction of Delphinidin 3-galactoside from plant material involves the use of acidified methanol (B129727).

Protocol: Extraction from Plant Material

-

Homogenize fresh or freeze-dried plant material.

-

Extract the homogenized sample with a solution of methanol containing a small percentage of acid (e.g., 0.1-1% HCl or formic acid) to maintain the stability of the flavylium (B80283) cation.[10][15]

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

The crude extract can be further purified using column chromatography, such as with a C18 solid-phase extraction (SPE) cartridge, to isolate the anthocyanin fraction.[16]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) is the standard method for the quantification of Delphinidin 3-galactoside.

Protocol: HPLC Analysis [15][16]

-

Column: A reversed-phase C18 column is typically used.[15]

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. A representative program could be: 0-10 min, 5-20% B; 10-20 min, 20-40% B; 20-25 min, 40-60% B.

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is common.

-

Detection: Detection is performed at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.[17]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a calibration curve generated using a pure standard of Delphinidin 3-galactoside.

Antioxidant Activity Assays

Protocol: DPPH Assay [3][6][18]

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of the Delphinidin 3-galactoside sample in methanol.

-

In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well. Include a control with methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio.[1]

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of the Delphinidin 3-galactoside sample.

-

Add a small volume of the sample to a larger volume of the FRAP reagent (e.g., 30 µL sample + 900 µL FRAP reagent).

-

Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.

Conclusion

Delphinidin 3-galactoside is a promising natural compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-characterized chemical structure, coupled with its potent biological activities, makes it a compelling subject for further research and development. The experimental protocols detailed in this guide provide a solid foundation for the extraction, quantification, and functional analysis of this important anthocyanin. A deeper understanding of its interactions with cellular signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways, will be crucial in harnessing its full therapeutic potential.

References

- 1. detailed protocol for FRAP assay | Filo [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Delphinidin-3-O-glucoside in vitro suppresses NF-κB and changes the secretome of mesenchymal stem cells affecting macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Delphinidin-3-O-glucoside, an active compound of Hibiscus sabdariffa calyces, inhibits oxidative stress and inflammation in rabbits with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. academic.oup.com [academic.oup.com]

- 15. 3.7. HPLC Analysis of the Anthocyanins [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ultimatetreat.com.au [ultimatetreat.com.au]

Delphinidin 3-Galactoside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant blue and purple hues observed in numerous plants. Beyond its role as a plant pigment, this compound has garnered significant attention from the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the natural plant sources of Delphinidin 3-galactoside, detailed methodologies for its extraction and quantification, and an exploration of its impact on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Natural Plant Sources of Delphinidin 3-Galactoside

Delphinidin 3-galactoside is predominantly found in a variety of berries, other fruits, and some vegetables. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest.

Quantitative Data Summary

The following tables summarize the quantitative data for Delphinidin 3-galactoside content in various plant sources, compiled from multiple scientific studies. These values are typically expressed in milligrams per 100 grams of fresh weight (mg/100g FW).

| Fruit | Species | Cultivar/Variety | Delphinidin 3-galactoside Content (mg/100g FW) | Reference(s) |

| Highbush Blueberry | Vaccinium corymbosum | Bluecrop | 10.67 - 14.58 | [1] |

| Highbush Blueberry | Vaccinium corymbosum | Sierra | 19.40 | [2] |

| Highbush Blueberry | Vaccinium corymbosum | Toro | 7.68 ± 1.42 | [3] |

| Highbush Blueberry | Vaccinium corymbosum | Legacy | 11.44 ± 3.70 | [3] |

| Highbush Blueberry | Vaccinium corymbosum | Duke | 14.99 ± 3.97 | [3] |

| Lowbush Blueberry | Vaccinium angustifolium | K74-13 | 24.11 | [4] |

| Bilberry | Vaccinium myrtillus | - | Present | [5] |

| Black Currant | Ribes nigrum | - | Present | [6] |

Note: "Present" indicates that the compound has been identified in the source, but specific quantitative data was not available in the cited literature.

Experimental Protocols

Accurate quantification and isolation of Delphinidin 3-galactoside are crucial for research and drug development. The following sections detail common experimental protocols for its extraction, purification, and analysis.

Extraction of Delphinidin 3-Galactoside from Plant Material

a) Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of anthocyanins.

-

Sample Preparation: Freeze-dry the plant material (e.g., berries) and grind it into a fine powder.

-

Solvent System: A common solvent is a mixture of ethanol (B145695) or methanol (B129727) with water and a small amount of acid (e.g., 0.1% HCl or formic acid) to maintain the stability of the anthocyanin's flavylium (B80283) cation form. A typical ratio is 70:30 (v/v) methanol:water.

-

Extraction Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in an extraction vessel.

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

Place the vessel in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

-

Collect the supernatant containing the extracted anthocyanins.

-

Repeat the extraction process on the residue to ensure complete recovery.

-

Combine the supernatants for further purification and analysis.

-

b) Conventional Solvent Extraction

-

Sample Preparation: Homogenize fresh or frozen plant material with an acidified solvent (as described in UAE).

-

Extraction Procedure:

-

Macerate the homogenized sample in the solvent for an extended period (e.g., 12-24 hours) at a low temperature (e.g., 4°C) in the dark to prevent degradation.

-

Filter the mixture to remove solid debris.

-

The resulting filtrate contains the crude anthocyanin extract.

-

Purification by Solid-Phase Extraction (SPE)

SPE is a common technique used to clean up the crude extract and isolate anthocyanins from other compounds like sugars and organic acids.

-

Cartridge: A C18 reversed-phase SPE cartridge is typically used.

-

Procedure:

-

Conditioning: Activate the C18 cartridge by passing methanol through it, followed by equilibration with acidified water (e.g., water with 0.1% formic acid).

-

Sample Loading: Load the crude anthocyanin extract onto the conditioned cartridge. The anthocyanins will bind to the C18 sorbent.

-

Washing: Wash the cartridge with acidified water to remove polar impurities.

-

Elution: Elute the bound anthocyanins, including Delphinidin 3-galactoside, with an acidified organic solvent, such as methanol containing 0.1% formic acid.

-

Collect the colored eluate for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a standard method for the separation and quantification of individual anthocyanins.

-

Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and a DAD detector.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., 5% formic acid in water).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Detection: The DAD detector is set to monitor the absorbance at the characteristic wavelength for anthocyanins, which is around 520 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of Delphinidin 3-galactoside at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a high degree of sensitivity and selectivity for the identification and confirmation of Delphinidin 3-galactoside.

-

LC System: Coupled to a mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) analyzer.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for anthocyanins.

-

MS/MS Analysis:

-

Parent Ion (MS1): The mass spectrometer is set to detect the parent ion of Delphinidin 3-galactoside (m/z 465.1).

-

Fragmentation (MS2): The parent ion is then fragmented, and the resulting daughter ions are detected. A characteristic fragment for Delphinidin 3-galactoside is the delphinidin aglycone at m/z 303.0. This fragmentation pattern provides a high level of confidence in the identification of the compound.[7]

-

Signaling Pathways and Cellular Effects

Delphinidin and its glycosides, including Delphinidin 3-galactoside, have been shown to modulate several key cellular signaling pathways implicated in various diseases, particularly cancer.

Delphinidin Biosynthesis Pathway in Plants

The biosynthesis of delphinidin, the aglycone of Delphinidin 3-galactoside, is a branch of the flavonoid biosynthesis pathway. The key step is the hydroxylation of the B-ring of dihydrokaempferol (B1209521) or dihydroquercetin by the enzyme flavonoid 3',5'-hydroxylase (F3'5'H).

Caption: Simplified biosynthesis pathway of Delphinidin 3-galactoside in plants.

Experimental Workflow for Analysis

The general workflow for the extraction, purification, and analysis of Delphinidin 3-galactoside from plant sources is depicted below.

Caption: General experimental workflow for Delphinidin 3-galactoside analysis.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Delphinidin has been shown to inhibit this pathway in cancer cells.[8]

Caption: Inhibition of the ERK/MAPK signaling pathway by Delphinidin.

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Delphinidin has been demonstrated to suppress this pathway, leading to apoptosis in cancer cells.[2][9]

Caption: Inhibition of the PI3K/Akt signaling pathway by Delphinidin.

Conclusion

Delphinidin 3-galactoside is a promising natural compound with a range of potential health benefits. This technical guide has provided a comprehensive overview of its natural sources, robust methods for its analysis, and insights into its mechanisms of action at the cellular level. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this potent anthocyanin. Continued research is essential to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

- 1. Concentration data for Delphinidin 3-O-galactoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing details for content value of Delphinidin 3-O-galactoside in Lowbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]

- 5. extrasynthese.com [extrasynthese.com]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Delphinidin 3-galactoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant blue, purple, and red hues observed in many flowers, fruits, and vegetables. Beyond their role as colorants, anthocyanins, including delphinidin 3-galactoside, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. This technical guide provides an in-depth overview of the biosynthetic pathway of delphinidin 3-galactoside, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols for its study and production.

Core Biosynthetic Pathway

The biosynthesis of delphinidin 3-galactoside is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into two main stages: the formation of the delphinidin aglycone and its subsequent glycosylation.

Stage 1: Formation of the Delphinidin Aglycone

The synthesis of the delphinidin chromophore originates from the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by enzymes such as Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Dihydroflavonol 4-Reductase (DFR), leads to the formation of leucodelphinidin. A key branching point for delphinidin synthesis is the action of Flavonoid 3',5'-Hydroxylase (F3'5'H), which introduces hydroxyl groups at the 3' and 5' positions of the B-ring of the flavonoid skeleton. This specific hydroxylation pattern is the defining feature of delphinidins. Finally, Anthocyanidin Synthase (ANS) catalyzes the oxidation of leucodelphinidin to form the unstable delphinidin aglycone.

Stage 2: Glycosylation

To achieve stability and water solubility, the delphinidin aglycone undergoes glycosylation. In the case of delphinidin 3-galactoside, this crucial step is catalyzed by a specific UDP-glycosyltransferase (UGT), namely UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT). This enzyme facilitates the transfer of a galactose moiety from a UDP-galactose donor to the 3-hydroxyl group of the delphinidin aglycone, yielding the stable delphinidin 3-galactoside.

Enzymes of the Delphinidin 3-galactoside Biosynthesis Pathway

The following table summarizes the key enzymes involved in the biosynthesis of delphinidin 3-galactoside.

| Enzyme | Abbreviation | EC Number | Function |

| Chalcone Synthase | CHS | 2.3.1.74 | Catalyzes the initial condensation reaction to form naringenin (B18129) chalcone. |

| Chalcone Isomerase | CHI | 5.5.1.6 | Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin. |

| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Hydroxylates naringenin to produce dihydrokaempferol (B1209521). |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | 1.14.14.81 | Hydroxylates dihydrokaempferol to produce dihydromyricetin (B1665482), the precursor for delphinidin.[1] |

| Dihydroflavonol 4-Reductase | DFR | 1.1.1.219 | Reduces dihydromyricetin to form leucodelphinidin. |

| Anthocyanidin Synthase | ANS | 1.14.20.4 | Catalyzes the oxidation of leucodelphinidin to the delphinidin aglycone.[2] |

| UDP-galactose:flavonoid 3-O-galactosyltransferase | UFGalT | 2.4.1.- | Transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of delphinidin. |

Quantitative Data

Quantitative analysis of the delphinidin 3-galactoside biosynthesis pathway is essential for metabolic engineering and optimizing production. While comprehensive kinetic data for every enzyme in every plant species is not available, the following table presents some relevant quantitative information.

| Parameter | Value | Species/System | Reference |

| Concentration of Delphinidin 3-galactoside | 2.29 - 14.99 mg/100g | Blueberry (various cultivars) | --INVALID-LINK--[1] |

| Kinetic Parameters of a related UFGalT (from Mango) | Mangifera indica | --INVALID-LINK--[3] | |

| Km for Cyanidin | 4 - 16 µM | in vitro assay | [3] |

| Km for UDP-Galactose | 0.1 - 1.2 mM | in vitro assay | [3] |

| Optimal pH | 7.5 - 8.0 | in vitro assay | [3] |

| Optimal Temperature | 35 - 45 °C | in vitro assay | [3] |

Experimental Protocols

Extraction of Anthocyanins from Plant Material

This protocol describes a general method for the extraction of anthocyanins, including delphinidin 3-galactoside, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., berries, flower petals)

-

Extraction solvent: Methanol or ethanol (B145695) containing 0.1% HCl (v/v)

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Grind the plant material to a fine powder using a mortar and pestle or a homogenizer.

-

Add the acidic extraction solvent to the ground tissue at a ratio of 1:10 (w/v).

-

Incubate the mixture in the dark at 4°C for 24 hours with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

-

Carefully collect the supernatant containing the anthocyanins.

-

Concentrate the extract using a rotary evaporator at a temperature below 40°C.

-

Store the concentrated extract at -20°C in the dark until further analysis.

HPLC Analysis of Delphinidin 3-galactoside

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of anthocyanins.[4][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, gradually increasing it to elute the more hydrophobic compounds. A starting point could be 5% B, increasing to 30% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 520 nm for anthocyanins.[5]

-

Injection Volume: 20 µL.

Procedure:

-

Filter the extracted anthocyanin sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile at 520 nm.

-

Identify delphinidin 3-galactoside by comparing its retention time and UV-Vis spectrum with a purified standard.

-

Quantify the amount of delphinidin 3-galactoside by creating a standard curve with known concentrations of the standard.

Heterologous Expression and Characterization of UFGalT

To study the specific activity of the UDP-galactose:flavonoid 3-O-galactosyltransferase, the corresponding gene can be expressed in a heterologous host such as E. coli.[6]

Procedure:

-

Gene Cloning: Isolate the full-length cDNA of the candidate UFGalT gene from the plant of interest and clone it into an appropriate expression vector (e.g., pET vector for E. coli).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli cells and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein Purification: Lyse the cells and purify the recombinant UFGalT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, delphinidin as the acceptor substrate, and UDP-galactose as the sugar donor in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an equal volume of acidic methanol.

-

Analyze the reaction products by HPLC to confirm the formation of delphinidin 3-galactoside and to determine the enzyme's kinetic parameters.

-

Visualizations

Biosynthesis Pathway of Delphinidin 3-galactoside

Caption: Overview of the Delphinidin 3-galactoside biosynthesis pathway.

Experimental Workflow for UFGalT Characterization

Caption: Workflow for heterologous expression and characterization of UFGalT.

Regulatory Network of Anthocyanin Biosynthesis

Caption: Simplified regulatory network of anthocyanin biosynthesis.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG ENZYME: 2.4.1.115 [genome.jp]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Delphinidin 3-galactoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.[1] As a glycoside of the anthocyanidin delphinidin, this compound is of significant interest to the scientific community due to its potent antioxidant and anti-inflammatory properties, which underpin its potential therapeutic applications in a range of human diseases. This technical guide provides an in-depth overview of the physical and chemical properties of Delphinidin 3-galactoside, detailed experimental protocols for its analysis, and a summary of its known effects on key cellular signaling pathways.

Physical and Chemical Properties

Delphinidin 3-galactoside is a complex organic molecule with the chemical formula C₂₁H₂₁ClO₁₂.[2] Its structure consists of a delphinidin aglycone linked to a galactose sugar moiety. The presence of numerous hydroxyl groups contributes to its antioxidant capacity and influences its solubility.

Table 1: General and Physical Properties of Delphinidin 3-galactoside

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium chloride | [3] |

| Synonyms | Delphinidin 3-O-galactoside, Empetrin | [2][4] |

| CAS Number | 28500-00-7 | [2] |

| Chemical Formula | C₂₁H₂₁ClO₁₂ | [2] |

| Molecular Weight | 500.84 g/mol | [5][6] |

| Appearance | Red to red-brown crystalline powder | [7] |

| Melting Point | 185 °C (decomposes, anhydrous) | [4] |

| UV-Vis λmax | 274 nm, 536 nm (in acidic methanol) | [8] |

Table 2: Solubility of Delphinidin 3-galactoside

| Solvent | Solubility | Source(s) |

| Water | Soluble | [9] |

| DMSO | ~10 mg/mL (for Delphinidin-3-β-D-glucoside chloride) | [10] |

| Dimethylformamide | ~1.5 mg/mL (for Delphinidin-3-β-D-glucoside chloride) | [10] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [11] |

Table 3: Stability of Delphinidin 3-galactoside

| Condition | Effect on Stability | Source(s) |

| pH | Most stable at pH < 3. Color changes and degradation increase as pH rises. | [12] |

| Temperature | Degradation accelerates with increasing temperature. Recommended storage at -20°C. | [5][12] |

| Light | Susceptible to photodegradation, especially UV light. Should be protected from light. | [12] |

| Oxygen | Can undergo oxidative degradation, particularly at higher temperatures. | [12] |

Table 4: 1H and 13C NMR Spectral Data of Delphinidin 3-galactoside (in CD₃OD)

¹H NMR (600 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| 8.81 | s | H-4 | [2] | |

| 7.61 | s | H-2', H-6' | [2] | |

| 6.73 | s | H-8 | [2] | |

| 6.53 | d | 4.8 | H-6 | [2] |

| 5.25 | d | 7.2 | H-1'' | [2] |

| 3.85-3.87 | m | Galactose protons | [2] | |

| 3.67-3.69 | m | Galactose protons | [2] | |

| 3.63-3.66 | m | Galactose protons | [2] | |

| 3.49-3.52 | m | Galactose protons | [2] | |

| 3.38-3.42 | m | Galactose protons | [2] |

¹³C NMR (150 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| 170.2 | C-5 | [2] |

| 163.5 | C-7 | [2] |

| 159.1 | C-9 | [2] |

| 157.4 | C-2 | [2] |

| 147.4 | C-3', C-5' | [2] |

| 145.7 | C-4' | [2] |

| 144.7 | C-3 | [2] |

| 135.7 | C-1' | [2] |

| 119.8 | C-10 | [2] |

| 113.1 | C-6 | [2] |

| 112.4 | C-2', C-6' | [2] |

| 103.4 | C-1'' | [2] |

| 103.2 | C-4 | [2] |

| 95.0 | C-8 | [2] |

| 78.7 | C-5'' | [2] |

| 78.0 | C-3'' | [2] |

| 74.7 | C-2'' | [2] |

| 71.0 | C-4'' | [2] |

| 62.3 | C-6'' | [2] |

Experimental Protocols

Isolation and Purification

Delphinidin 3-galactoside can be extracted from various plant sources, notably from the calyces of Hibiscus sabdariffa (Roselle).

Extraction from Hibiscus sabdariffa

-

Extraction: Macerate dried and powdered calyces of Hibiscus sabdariffa with methanol (B129727) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to maintain the stability of the anthocyanin.[13] The extraction is typically carried out at 4°C for 24 hours in the dark.[13]

-

Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

-

Purification: The crude extract can be purified using chromatographic techniques. A common method is Centrifugal Partition Chromatography (CPC) with a biphasic solvent system such as ethyl acetate/1-butanol/water.[14] High-Performance Liquid Chromatography (HPLC) with a C18 column is used for final purification and analysis.[13]

Caption: Workflow for the extraction and purification of Delphinidin 3-galactoside.

Antioxidant Activity Assays

The antioxidant capacity of Delphinidin 3-galactoside is frequently evaluated using DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[15]

-

Assay Procedure:

-

Add a defined volume of the Delphinidin 3-galactoside solution (at various concentrations) to the DPPH solution.[15]

-

Include a blank (solvent and DPPH) and a positive control (e.g., ascorbic acid or Trolox).[15]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

-

-

Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[3][15]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[16] Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Assay Procedure:

-

Measurement: Measure the decrease in absorbance at 734 nm.[16]

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Caption: General workflows for DPPH and ABTS antioxidant assays.

Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Delphinidin has been demonstrated to inhibit this pathway in various cancer cell lines.[1][18][19]

Experimental Approach:

-

Cell Culture: Treat cancer cell lines (e.g., non-small cell lung cancer A549 cells) with varying concentrations of Delphinidin.[1]

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the pathway, such as PI3K, Akt, and mTOR, as well as their downstream targets.[1] A decrease in the phosphorylated forms of these proteins indicates inhibition of the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. chemistry.muohio.edu [chemistry.muohio.edu]

- 5. mdpi.com [mdpi.com]

- 6. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zen-bio.com [zen-bio.com]

- 8. UV-Vis Spectrum of Delphinidin | SIELC Technologies [sielc.com]

- 9. carlroth.com [carlroth.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. ijcrbp.com [ijcrbp.com]

- 14. Preparative Purification of Delphinidin 3-0-sambubioside from Roselle (Hibiscus sabdariffa L.) Petals by fast Centrifugation Partition Chromatography | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. benchchem.com [benchchem.com]

- 17. protocols.io [protocols.io]

- 18. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Delphinidin 3-galactoside: A Technical Guide to its Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unambiguous identification of Delphinidin (B77816) 3-galactoside, a naturally occurring anthocyanin with significant interest in the fields of food science, nutrition, and drug discovery. This document summarizes key spectroscopic data in structured tables and details the experimental protocols necessary for its characterization, empowering researchers to confidently identify this compound in complex natural extracts.

Core Spectroscopic Data

The identification of Delphinidin 3-galactoside relies on a combination of techniques, primarily Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have been compiled from scientific literature to serve as a reliable reference.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides characteristic information about the conjugated system of the anthocyanin structure. In an acidic methanolic solution, Delphinidin 3-galactoside exhibits a primary absorption maximum in the visible region, responsible for its color, and a secondary peak in the UV region. The UV spectrum is similar to that of other delphinidin glycosides.[1] The aglycone, Delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm.[2]

| Spectroscopic Technique | Solvent System | Maximum Wavelength (λmax) |

| UV-Visible Spectroscopy | Acidified Methanol (B129727) | ~530 nm |

Table 1: UV-Visible spectroscopic data for Delphinidin 3-galactoside.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Delphinidin 3-galactoside, confirming both the aglycone and the sugar moiety. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion.

| Ion Type | Expected m/z | Fragmentation Ion (Aglycone) |

| [M]⁺ | 465.1033 | 303.0504 |

Table 2: High-Resolution Mass Spectrometry (HRMS) data for Delphinidin 3-galactoside. The primary fragmentation involves the loss of the galactose moiety (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 8.85 | s | |

| H-2', H-6' | 7.85 | s | |

| H-6 | 6.82 | d | 2.0 |

| H-8 | 6.61 | d | 2.0 |

| H-1'' | 5.44 | d | 7.6 |

| H-2'' | 3.89-4.10 | m | |

| H-3'' | 3.84-3.89 | m | |

| H-4'' | 3.72-3.74 | m | |

| H-5'' | 3.61-3.66 | m | |

| H-6''a, H-6''b | 3.43-3.46 | m |

Table 3: ¹H NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments for the delphinidin core are expected to be highly similar for Delphinidin 3-galactoside.

¹³C NMR Data (Delphinidin 3-glucoside in MeOD-TFA)

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 170.4 |

| C-4 | 135.7 |

| C-5 | 159.4 |

| C-6 | 95.1 |

| C-7 | 160.6 |

| C-8 | 103.5 |

| C-9 | 159.8 |

| C-10 | 112.5 |

| C-1' | 119.9 |

| C-2' | 115.2 |

| C-3' | 147.4 |

| C-4' | 144.3 |

| C-5' | 118.0 |

| C-6' | 157.4 |

| C-1'' | 103.5 |

| C-2'' | 74.8 |

| C-3'' | 78.1 |

| C-4'' | 71.0 |

| C-5'' | 78.8 |

| C-6'' | 62.3 |

Table 4: ¹³C NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments for the delphinidin core are expected to be highly similar for Delphinidin 3-galactoside.

Experimental Protocols

The following sections detail the methodologies for the extraction and spectroscopic analysis of Delphinidin 3-galactoside.

Extraction and Isolation

A general procedure for the extraction and isolation of anthocyanins from plant material is as follows:

-

Extraction: The plant material is homogenized and extracted with a solution of methanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the flavylium (B80283) cation form of the anthocyanin.

-

Purification: The crude extract is typically subjected to solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and sugars. The anthocyanin fraction is eluted with acidified methanol.

-

Isolation: Individual anthocyanins, such as Delphinidin 3-galactoside, can be isolated using preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC-UV-Vis)

-

System: An Agilent 1200 series HPLC with a quaternary pump and diode array detector or a similar system.[4]

-

Column: A reverse-phase C18 column (e.g., Nova-pak C18, 4.6 x 250 mm, 4 µm).[4]

-

Mobile Phase A: 1% aqueous formic acid.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A) and gradually increases the organic phase (B) to elute compounds of increasing hydrophobicity. A representative gradient could be: 0-20 min, 10-25% B; 20-30 min, 25-40% B; followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: Diode array detector set at 520-530 nm for anthocyanins.[1][4]

Mass Spectrometry (LC-MS/MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.

-

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer allows for accurate mass measurements and fragmentation studies.[5]

-

Fragmentation (MS/MS): The precursor ion corresponding to the molecular weight of Delphinidin 3-galactoside ([M]⁺ at m/z 465.1033) is selected and fragmented. The primary product ion observed will be the aglycone, delphinidin, at m/z 303.0504, resulting from the neutral loss of the galactose moiety (162.0528 Da).[4]

NMR Spectroscopy

-

Solvent: Due to the ionic nature of anthocyanins, NMR spectra are typically recorded in deuterated methanol (CD₃OD) with the addition of a small amount of acid, such as trifluoroacetic acid-d (TFA-d), to ensure the compound remains in the flavylium cation form. A common solvent system is CD₃OD with 2-5% TFA-d.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.

-

Experiments: Standard 1D ¹H and ¹³C NMR experiments are performed. For complete and unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Visualizing the Identification Process

The following diagrams illustrate the chemical structure and the general workflow for the identification of Delphinidin 3-galactoside.

Caption: Chemical structure of Delphinidin 3-galactoside.

Caption: Workflow for Delphinidin 3-galactoside identification.

References

A Comparative Analysis of Delphinidin Glycosides: 3-O-galactoside vs. 3-O-glucoside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Delphinidin (B77816), a potent anthocyanidin, is predominantly found in nature as glycosylated derivatives, most commonly as Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside. The identity of the sugar moiety significantly influences the molecule's physicochemical properties, bioavailability, and ultimately, its biological efficacy. This technical guide provides a comprehensive comparison of these two important delphinidin glycosides, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of these promising natural compounds.

Introduction

Anthocyanins, the water-soluble pigments responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, have garnered significant scientific interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Delphinidin, a major anthocyanidin, is distinguished by the presence of three hydroxyl groups on its B-ring, a structural feature that contributes to its potent antioxidant activity.[3] In plant tissues, delphinidin is typically found conjugated to sugar molecules, forming glycosides. The nature and position of these sugar moieties are critical determinants of the compound's stability, bioavailability, and biological activity.[4] This guide focuses on two of the most prevalent delphinidin glycosides: Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside, providing a detailed comparative analysis of their chemical, physical, and biological characteristics.

Structural and Physicochemical Differences

The core structural difference between Delphinidin 3-galactoside and Delphinidin 3-glucoside lies in the stereochemistry of the sugar moiety attached at the C3 position of the delphinidin aglycone. Galactose and glucose are epimers, differing only in the orientation of the hydroxyl group at the C4 position of the hexose (B10828440) ring. This subtle structural variation can lead to significant differences in their physicochemical properties.

Table 1: Physicochemical Properties

| Property | Delphinidin 3-galactoside | Delphinidin 3-glucoside | Reference(s) |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-chromenylium-5,7-diol;chloride | (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride | [5][6] |

| Molecular Formula | C21H21O12Cl | C21H21O12Cl | [5][6] |

| Molecular Weight | 500.8 g/mol | 500.8 g/mol | [5][6] |

| Solubility | Data not readily available, but generally water-soluble. | Highly water-soluble.[5] | [5][7] |

| Stability | Generally unstable, degradation is influenced by pH, temperature, and light.[8] | More stable than the aglycone; degradation is pH-dependent.[8][9] | [8][9] |

Comparative Biological Activity

The sugar moiety not only affects the physicochemical properties but also plays a crucial role in the bioavailability and biological activity of delphinidin glycosides.

Bioavailability and Metabolism

Pharmacokinetic studies in humans have indicated differences in the bioavailability of these two glycosides. One study reported the bioavailability of delphinidin-3-O-galactoside to be 0.48%, while that of delphinidin-3-O-glucoside was 0.14%.[10] The maximum plasma concentration of delphinidin from these glycosides was observed 2 hours after consumption, with their glucuronide conjugates appearing later at 6.3 hours.[10]

Antioxidant Activity

Both delphinidin glycosides exhibit significant antioxidant activity, primarily attributed to the delphinidin aglycone. However, the nature of the sugar can modulate this activity. Some studies suggest that glycosylation at the C3 position can influence the antioxidant capacity. For instance, in one study, delphinidin 3-O-glucoside showed lower activity than the delphinidin aglycone in a DPPH radical scavenging assay.[11] Conversely, another study indicated that 3-O-glucosides of some anthocyanidins were slightly more effective than their corresponding aglycones in protecting against lipid peroxidation.[11]

Table 2: Comparative Antioxidant Activity

| Assay | Delphinidin 3-galactoside | Delphinidin 3-glucoside | Reference(s) |

| Peroxynitrite Scavenging | Higher reactivity than D3G | Lower reactivity than D3Ga | [11] |

| Superoxide Radical Scavenging | Less effective than the aglycone | Less effective than the aglycone | [11] |

| DPPH Radical Scavenging | Data not readily available | Lower activity than delphinidin aglycone | [11] |

Anti-inflammatory and Anticancer Effects

Delphinidin and its glycosides have been shown to exert anti-inflammatory and anticancer effects through the modulation of various signaling pathways.[10][12] Delphinidin can suppress the PI3K/Akt and MAPK signaling pathways, leading to reduced cell proliferation and tumor growth.[8][10] Studies have indicated that delphinidin glycosides can induce apoptosis in cancer cells. For example, delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside were found to induce a pro-apoptotic effect in Jurkat human leukemia cells.[10][13] In silico studies suggest that delphinidin-3-O-glucoside may act as an anti-inflammatory agent by inhibiting TNF-α signaling.[14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Anthocyanins

Objective: To separate, identify, and quantify Delphinidin 3-galactoside and Delphinidin 3-glucoside in a sample matrix.

-

Sample Preparation:

-

Extract anthocyanins from the sample matrix (e.g., fruit, vegetable, or cell culture) using an acidified solvent, commonly a mixture of ethanol (B145695) or methanol (B129727) and water (e.g., 70:30 v/v) with a small percentage of formic or hydrochloric acid.[15]

-

The extract may be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[17]

-

Filter the final extract through a 0.22 µm syringe filter before injection.[17]

-

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., 150 x 4.6 mm, 4 µm).[17]

-

Mobile Phase: A gradient elution is commonly employed using two solvents:

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity. An example gradient is: 0–20 min, 9–35% B; 20–30 min, 35% B; 30–40 min, 35–50% B; 40–55 min, 50–90% B.[17]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[17]

-

Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the eluate at the characteristic absorbance maximum for anthocyanins, which is around 520 nm.[15][17] A second wavelength, such as 280 nm, can be used to detect other phenolic compounds.[17]

-

-

Identification and Quantification:

-

Identification is achieved by comparing the retention times and UV-Vis spectra of the peaks in the sample chromatogram with those of authentic standards of Delphinidin 3-galactoside and Delphinidin 3-glucoside.

-

Quantification is performed by creating a calibration curve using known concentrations of the pure standards.

-

Antioxidant Capacity Assays: DPPH and ABTS

Objective: To determine and compare the radical scavenging activity of Delphinidin 3-galactoside and Delphinidin 3-glucoside.

4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay [18][19]

-

Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at around 517 nm.[18]

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 515 nm.[19]

-

Prepare serial dilutions of the test compounds (Delphinidin 3-galactoside and Delphinidin 3-glucoside) and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the sample or standard to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 15-30 minutes).[19]

-

Measure the absorbance at 515 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.[18]

-

4.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay [18][19]

-

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[18]

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.[20]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

-

Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 10 minutes), measure the absorbance at 734 nm.[19]

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Signaling Pathways

Delphinidin and its glycosides have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Caption: Delphinidin glycosides can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival, and promoting apoptosis.

Caption: Delphinidin glycosides can modulate MAPK signaling pathways, affecting cellular responses like proliferation and inflammation.

Conclusion

Delphinidin 3-O-galactoside and Delphinidin 3-O-glucoside, while structurally very similar, exhibit notable differences in their physicochemical properties, bioavailability, and biological activities. The choice of glycoside can have significant implications for in vitro and in vivo studies, as well as for the development of new therapeutic agents. This guide provides a foundational understanding of these differences, offering valuable data and methodologies to aid researchers in their investigations of these potent natural compounds. Further research is warranted to fully elucidate the structure-activity relationships of these and other delphinidin glycosides to unlock their full therapeutic potential.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An analysis of interactions between three structurally diverse anthocyanidins, as well as their glucosides, and model biological membranes, albumin, and plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolink.no [biolink.no]

- 6. Delphinidin 3-galactoside | C21H21ClO12 | CID 176440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. 3.7. HPLC Analysis of the Anthocyanins [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. food.actapol.net [food.actapol.net]

- 20. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

The Pivotal Role of Delphinidin 3-Galactoside in Plant Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816) 3-galactoside, a prominent member of the anthocyanin family of flavonoids, plays a multifaceted role in plant physiology. This water-soluble pigment is integral to a plant's interaction with its environment, contributing significantly to coloration, antioxidant defense, and protection against abiotic stressors such as ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the biological functions of delphinidin 3-galactoside, its biosynthesis, and the signaling pathways it influences. Furthermore, it presents quantitative data on its occurrence and details key experimental protocols for its study, aiming to equip researchers with the necessary knowledge for future investigations and potential applications.

Biological Roles of Delphinidin 3-Galactoside

Delphinidin 3-galactoside is a key contributor to the vibrant blue, purple, and red hues observed in the flowers, fruits, and leaves of many plant species.[1] Beyond its aesthetic contribution, this molecule serves several critical physiological functions.

1.1. Pigmentation and Pollinator Attraction:

The coloration imparted by delphinidin 3-galactoside is crucial for attracting pollinators, thereby facilitating plant reproduction. In Hydrangea macrophylla, for instance, the formation of a blue complex involving delphinidin-3-glucoside (a closely related compound), aluminum ions, and co-pigments is responsible for the blue sepal color.[2] The specific shade is influenced by the vacuolar pH and the presence of metal ions.

1.2. Antioxidant Activity:

As a potent antioxidant, delphinidin 3-galactoside helps protect plants from oxidative damage caused by reactive oxygen species (ROS).[3][4] ROS are generated as byproducts of normal metabolic processes and in response to environmental stresses. Delphinidin 3-galactoside can scavenge these harmful molecules, thus mitigating cellular damage.[4]

1.3. Photoprotection (UV-B Shielding):

Plants are constantly exposed to solar radiation, including harmful ultraviolet-B (UV-B) rays. Delphinidin 3-galactoside accumulates in the epidermal layers of leaves and other aerial parts, where it acts as a natural sunscreen, absorbing UV-B radiation and preventing it from damaging sensitive cellular components like DNA.[5][6] Studies have shown that exposure to UV radiation can induce the synthesis of flavonoids, including delphinidin derivatives, as a protective response.[7]

1.4. Abiotic and Biotic Stress Response:

The accumulation of delphinidin 3-galactoside is often enhanced in response to various abiotic stresses, including drought, low temperatures, and high salinity.[8][9] Its antioxidant properties are thought to play a role in mitigating the oxidative stress associated with these conditions. Furthermore, some evidence suggests a role for anthocyanins in defending against herbivores and pathogens.[6]

1.5. Fruit Ripening and Quality:

In many fruits, the synthesis and accumulation of delphinidin 3-galactoside are tightly regulated during ripening, contributing to the final color and quality of the fruit.[10] For example, in blueberries, the proportion of delphinidin glycosides changes during the ripening process.[10]

Quantitative Data: Delphinidin 3-Galactoside Content in Blueberries

The concentration of delphinidin 3-galactoside can vary significantly between different plant species and even between cultivars of the same species. Blueberries are a particularly rich source of this anthocyanin. The following table summarizes the quantitative data for delphinidin 3-galactoside (Dp-3-Ga) content in various blueberry species and from different geographical locations.

| Blueberry Species/Origin | Delphinidin 3-Galactoside (mg/100g) | Reference |

| 'Toro' | 7.68 ± 1.42 | |

| 'Legacy' | 11.44 ± 3.70 | |

| 'Duke' | 14.99 ± 3.97 | |

| 'Bluecrop' | 2.29 ± 0.21 | |

| Blueberry from Uruguay (dry weight) | 298 | |

| Blueberry from Poland | 541 | |

| Blueberry from Germany | 543 |

Experimental Protocols

3.1. Extraction of Delphinidin 3-Galactoside from Plant Material

This protocol outlines a general method for the extraction of anthocyanins, including delphinidin 3-galactoside, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., fruit peels, flower petals)

-

Extraction solvent: Methanol (B129727):water:trifluoroacetic acid (70:30:1, v/v/v) or a similar acidified methanol or ethanol (B145695) solution.[11][12]

-

Mortar and pestle or a homogenizer

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

Procedure:

-

Weigh a known amount of the plant material (e.g., 1 gram of fresh weight).

-

Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen or homogenize with the extraction solvent.

-

Add a specific volume of the extraction solvent (e.g., 10 mL) to the powdered tissue.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

For enhanced extraction, the mixture can be sonicated for 20-30 minutes or left for overnight extraction at 4°C in the dark.[13]

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial for subsequent analysis.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a representative HPLC method for the separation and quantification of delphinidin 3-galactoside.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Reagents:

-

Mobile Phase A: 5% formic acid in deionized water.[2]

-

Mobile Phase B: 5% formic acid in acetonitrile.[2]

-

Delphinidin 3-galactoside standard.

Procedure:

-

Set the column temperature to 40°C.[2]

-

Set the detector to monitor at 520 nm for anthocyanins.

-

Inject a known volume of the filtered plant extract (e.g., 20 µL) into the HPLC system.

-

Elute the compounds using a gradient program. A typical gradient could be:

-

0-1 min: 100% A

-

1-11 min: Linear gradient to 75% A, 25% B

-

11-12 min: Hold at 75% A, 25% B

-

12-14 min: Linear gradient back to 100% A

-

14-18 min: Hold at 100% A for column re-equilibration.[2]

-

-

Identify the delphinidin 3-galactoside peak by comparing its retention time and UV-Vis spectrum with that of a pure standard.

-

Quantify the amount of delphinidin 3-galactoside by creating a calibration curve with known concentrations of the standard.

3.3. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of a plant extract containing delphinidin 3-galactoside.

Materials:

-

Plant extract

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the plant extract in methanol.

-

In a 96-well microplate, add a small volume of each diluted extract (e.g., 20 µL) to separate wells.

-

Add a larger volume of the DPPH solution (e.g., 180 µL) to each well containing the extract.

-

For the control, add 20 µL of methanol to a well followed by 180 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

Visualizations

4.1. Biosynthesis Pathway of Delphinidin 3-Galactoside

Caption: Biosynthesis pathway of Delphinidin 3-Galactoside.

4.2. Experimental Workflow for HPLC Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

Delphinidin 3-galactoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Delphinidin (B77816) 3-galactoside, a naturally occurring anthocyanin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for its analysis, and its role in key cellular signaling pathways.

Core Chemical and Physical Properties

Delphinidin 3-galactoside is a flavonoid that exists in different forms, primarily as a chloride salt and a cation. The specific form is critical for accurate molecular weight calculations and experimental reproducibility.

| Property | Delphinidin 3-galactoside Chloride | Delphinidin 3-galactoside Cation |

| CAS Number | 28500-00-7 | 197250-28-5 |

| Molecular Formula | C₂₁H₂₁ClO₁₂ | C₂₁H₂₁O₁₂⁺ |

| Molecular Weight | 500.84 g/mol | 465.39 g/mol |

| Synonyms | Empetrin chloride, Delphinidin 3-O-β-D-galactoside chloride | Delphinidin 3-O-galactoside |

Experimental Protocols

Extraction and Purification: Solid-Phase Extraction (SPE)

A common method for the extraction and purification of Delphinidin 3-galactoside from plant matrices involves solid-phase extraction.

Workflow for Solid-Phase Extraction of Delphinidin 3-galactoside

Caption: Workflow for the extraction and purification of Delphinidin 3-galactoside.

Detailed Steps:

-

Sample Preparation: Homogenize the plant material (e.g., bilberries, blackcurrants) and extract with an acidified methanol solution (e.g., methanol with 0.1% HCl) to stabilize the anthocyanins in their flavylium (B80283) cation form.

-

Centrifugation: Centrifuge the mixture to pellet solid debris and collect the supernatant containing the anthocyanins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it. This activates the stationary phase.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge. The anthocyanins will adsorb to the C18 stationary phase.

-

Washing: Wash the cartridge with water to remove highly polar impurities such as sugars and organic acids.

-

Elution: Elute the Delphinidin 3-galactoside from the cartridge using an acidified methanol solution.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate, and reconstitute the purified extract in a suitable solvent for downstream analysis.

Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of Delphinidin 3-galactoside.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size) |

| Mobile Phase A | Acetonitrile with 0.1% trifluoroacetic acid |

| Mobile Phase B | Water with 0.1% trifluoroacetic acid |

| Gradient | A typical gradient runs from a low to a high concentration of Mobile Phase A over 20-30 minutes. |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | Diode-array detector (DAD) at 520 nm |

| LOD | Approximately 47 ng/mL[1][2] |

| LOQ | Approximately 213 ng/mL[1][2] |

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant capacity of Delphinidin 3-galactoside can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Workflow for DPPH Antioxidant Assay

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Steps:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare serial dilutions of the purified Delphinidin 3-galactoside. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction: Mix the DPPH solution with the sample, control, or standard.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Signaling Pathway Modulation

Delphinidin and its glycosides have been shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and metabolism.

Inhibition of the PI3K/Akt/mTOR Pathway

Delphinidin has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4] By inhibiting this pathway, delphinidin can suppress cell survival and growth.

Inhibition of PI3K/Akt/mTOR Signaling by Delphinidin 3-galactoside

Caption: Delphinidin 3-galactoside inhibits the PI3K/Akt/mTOR pathway.

Activation of the AMPK Pathway

Delphinidin can activate the AMP-activated protein kinase (AMPK) signaling pathway.[2][5][6][7][8] AMPK is a key energy sensor that, when activated, can inhibit anabolic pathways and promote catabolic processes, including autophagy. This activation can also lead to the inhibition of the mTOR pathway.

Activation of AMPK Signaling by Delphinidin 3-galactoside

Caption: Delphinidin 3-galactoside activates the AMPK signaling pathway.

References